molecular formula C8H7NO2 B2936006 (3Z)-1-benzofuran-3(2H)-one oxime CAS No. 82415-84-7

(3Z)-1-benzofuran-3(2H)-one oxime

Cat. No.: B2936006
CAS No.: 82415-84-7
M. Wt: 149.149
InChI Key: NZLYKMUEDAJYAZ-VQHVLOKHSA-N
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Description

(3Z)-1-benzofuran-3(2H)-one oxime is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of an oxime group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime typically involves the reaction of 1-benzofuran-3(2H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzofuran-3(2H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(3Z)-1-benzofuran-3(2H)-one oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-benzofuran-3(2H)-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzofuran-3(2H)-one: Lacks the oxime group and has different chemical properties and biological activities.

    2-benzofuran-3(2H)-one oxime: The oxime group is attached to a different position on the benzofuran ring, leading to different reactivity and biological effects.

    3-nitrobenzofuran: Contains a nitro group instead of an oxime group, resulting in different chemical and biological properties.

Uniqueness

(3Z)-1-benzofuran-3(2H)-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activities. The oxime group can participate in various chemical reactions, such as oxidation and reduction, and can form hydrogen bonds with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(NZ)-N-(1-benzofuran-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLYKMUEDAJYAZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)C2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\O)/C2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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